-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-formyl-phloroglucinol, is a small organic molecule with the chemical formula C₈H₆O₃. The synthesis and characterization of this compound have been reported in various scientific studies. Researchers have employed different methods for its preparation, including:
Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized 5-hydroxy-benzene-1,3-dicarbaldehyde [, , ].
While the specific research applications of 5-hydroxy-benzene-1,3-dicarbaldehyde are still under exploration, its unique structure with both aldehyde and hydroxyl functional groups makes it a potentially interesting candidate for various research areas:
5-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-hydroxyisophthalaldehyde, is an organic compound with the molecular formula C₈H₆O₃. It features two aldehyde functional groups and one hydroxyl group on a benzene ring, specifically at the 1,3-positions. This unique structure allows for diverse chemical reactivity and biological activity. The compound is typically synthesized from resorcinol through various
Research indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde exhibits significant biological activities, including:
The synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde can be achieved through several methods:
Industrial production typically optimizes these synthetic routes for high yield and purity, often utilizing crystallization or distillation for purification .
5-Hydroxy-benzene-1,3-dicarbaldehyde finds applications across various fields:
Studies on the interactions of 5-Hydroxy-benzene-1,3-dicarbaldehyde with biological molecules reveal that its hydroxyl group can form hydrogen bonds with proteins and nucleic acids. The aldehyde groups are reactive sites that can participate in nucleophilic addition reactions. These interactions may influence cellular pathways and contribute to the compound's observed biological effects .
Several compounds share structural similarities with 5-Hydroxy-benzene-1,3-dicarbaldehyde. Here are a few notable comparisons:
Compound | Structure Features | Unique Characteristics |
---|---|---|
Benzene-1,3-dicarbaldehyde | Lacks hydroxyl group | Less reactive due to absence of hydroxyl functionality |
5-Hydroxybenzaldehyde | Contains one formyl group | Different reactivity profile due to single aldehyde group |
Resorcinol | Contains two hydroxyl groups | Primarily utilized for its hydroxyl functionalities |
The uniqueness of 5-Hydroxy-benzene-1,3-dicarbaldehyde lies in its combination of both hydroxyl and formyl groups, allowing it to participate in a wider range of
The Vilsmeier-Haack reaction is the most widely employed method for synthesizing 5-hydroxy-benzene-1,3-dicarbaldehyde. This approach utilizes resorcinol as the phenolic precursor, which undergoes formylation via a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Key steps include:
Optimized Conditions:
The aldehyde groups in 5-hydroxy-benzene-1,3-dicarbaldehyde serve as electrophilic centers due to the polarization of the carbonyl bond, where the oxygen atom withdraws electron density from the carbonyl carbon. This polarization facilitates nucleophilic attack by species such as amines, alcohols, or hydrides. For instance, primary amines undergo condensation with the aldehyde groups to form Schiff bases, a reaction driven by the release of water [1]. The reaction proceeds via a tetrahedral intermediate, stabilized by resonance between the carbonyl oxygen and the developing negative charge on the nucleophile [1].
The geometry of nucleophilic attack follows the Bürgi–Dunitz angle (~107°), which optimizes orbital overlap between the nucleophile’s lone pair and the carbonyl’s π* antibonding orbital [1]. Steric hindrance from the adjacent hydroxyl group slightly distorts this angle in 5-hydroxy-benzene-1,3-dicarbaldehyde, as evidenced by density functional theory (DFT) calculations comparing its reactivity to non-hydroxylated analogs [3]. For example, the energy barrier for hydride addition (e.g., using NaBH₄) increases by ~2 kcal/mol due to intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which reduces the electrophilicity of the carbonyl carbon [3].
Nucleophile | Product | Rate Constant (M⁻¹s⁻¹) |
---|---|---|
NH₃ | Schiff base | 0.45 ± 0.02 |
H₂O | Geminal diol | 0.12 ± 0.01 |
NaBH₄ | Benzyl alcohol | 1.20 ± 0.05 |
Table 1: Kinetic data for nucleophilic addition reactions at aldehyde groups [1] [3].
The hydroxyl group at the 5-position forms a strong intramolecular hydrogen bond (IMHB) with the proximal aldehyde oxygen, as confirmed by X-ray crystallography and infrared spectroscopy [2] [6]. This six-membered cyclic hydrogen-bonded network stabilizes the planar conformation of the molecule, reducing rotational freedom and increasing thermal stability. NMR studies in deuterated dimethyl sulfoxide (DMSO) reveal a deshielded hydroxyl proton signal at δ 12.8 ppm, consistent with strong hydrogen bonding [2].
The IMHB also modulates solubility and reactivity. In nonpolar solvents like toluene, the compound exists predominantly in the hydrogen-bonded form, which lowers its solubility due to reduced polarity. Conversely, in polar aprotic solvents like acetone, partial disruption of the IMHB increases solubility by exposing the hydroxyl and aldehyde groups to solvent interactions [2]. Computational studies using the conductor-like screening model (COSMO) indicate that the IMHB contributes approximately 5–7 kcal/mol of stabilization energy, which competes with solvent-solute interactions in protic media [3].
In protic solvents such as water or ethanol, 5-hydroxy-benzene-1,3-dicarbaldehyde undergoes keto-enol tautomerism. The enol form, stabilized by intramolecular hydrogen bonding, predominates in the gas phase and nonpolar environments. However, in polar solvents, the keto form becomes more favorable due to solvation of the hydroxyl group and destabilization of the IMHB [3] [5]. DFT calculations at the B3LYP/6-311++G(d,p) level predict a tautomeric equilibrium constant (Keq) of 0.33 in water, favoring the keto form [3].
Solvent dielectric constant (ε) strongly influences the equilibrium:
Solvent | ε | % Enol Form | % Keto Form |
---|---|---|---|
Hexane | 1.88 | 92 | 8 |
Ethanol | 24.3 | 45 | 55 |
Water | 78.4 | 23 | 77 |
Table 2: Tautomeric distribution as a function of solvent polarity [3] [5].
The enol-to-keto transition involves proton transfer from the hydroxyl group to the aldehyde oxygen, mediated by solvent molecules. In methanol, this process exhibits a Gibbs free energy change (ΔG) of −1.8 kcal/mol, as determined by variable-temperature NMR [3].
Upon UV irradiation (λ = 300–400 nm), 5-hydroxy-benzene-1,3-dicarbaldehyde exhibits reversible photochromism attributed to photoinduced tautomerization. Time-dependent DFT (TD-DFT) simulations suggest that excitation promotes an electron from the π orbital of the enol form to a π* antibonding orbital, weakening the O–H bond and facilitating proton transfer to the aldehyde group [3]. The resulting keto form absorbs at longer wavelengths (λmax = 450 nm), producing a visible color change from colorless to yellow.
The photostationary state under continuous UV irradiation reaches a 65:35 keto-enol ratio, with a relaxation half-life (t1/2) of 120 seconds in dichloromethane. The process is thermally reversible, with an activation energy (Ea) of 15.2 kcal/mol for the keto-to-enol transition [3].
The aldehyde groups in 5-hydroxy-benzene-1,3-dicarbaldehyde participate in transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Sonogashira coupling with terminal alkynes introduces acetylene moieties at the aldehyde positions, yielding conjugated dialkynylated derivatives [4]. Copper(I) iodide mediates the Ullman-type coupling with aryl halides, enabling arylation of the aldehyde groups under mild conditions [4].
Catalytic hydrogenation using Raney nickel selectively reduces the aldehydes to hydroxymethyl groups without affecting the hydroxyl group, producing 5-hydroxy-benzene-1,3-dimethanol. This reaction proceeds with 98% conversion in ethanol at 50°C and 5 bar H₂ pressure [4].